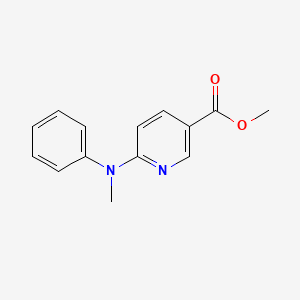
4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzonitrile is an organic compound that features a benzyl ether linkage, dichlorobenzyl group, and an iodine-substituted benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzonitrile can be achieved through several methods. One common approach involves the reaction of 2,4-dichlorobenzyl alcohol with 3-iodobenzonitrile in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, leading to the formation of the desired product.
Another method involves the use of Suzuki-Miyaura coupling, where 2,4-dichlorobenzyl boronic acid is coupled with 3-iodobenzonitrile in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The benzyl ether linkage allows for coupling reactions with other aromatic compounds, leading to the formation of more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the dichlorobenzyl and iodine groups can influence its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((2,4-Dichlorobenzyl)oxy)benzaldehyde
- 4-Methoxy-3-((2,3,6-trichlorobenzyl)oxy)benzaldehyde
- 3-((4-Chlorobenzyl)oxy)benzaldehyde
Uniqueness
4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzonitrile is unique due to the presence of both dichlorobenzyl and iodine substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C14H8Cl2INO |
|---|---|
Molekulargewicht |
404.0 g/mol |
IUPAC-Name |
4-[(2,4-dichlorophenyl)methoxy]-3-iodobenzonitrile |
InChI |
InChI=1S/C14H8Cl2INO/c15-11-3-2-10(12(16)6-11)8-19-14-4-1-9(7-18)5-13(14)17/h1-6H,8H2 |
InChI-Schlüssel |
SIXPSBHDQZSFEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)I)OCC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S,7S,8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B13004673.png)


![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13004681.png)

![4-Amino-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B13004687.png)
![(1R,2S,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13004689.png)



